- Investigation of On-Resin Disulfide Formation for Large-Scale Manufacturing of Cyclic Peptides: A Case Study, Organic Process Research & Development, 2020, 24(7), 1281-1293
Cas no 90779-69-4 (Atosiban)
アトシバン(Atosiban)は、オキシトシン受容体拮抗薬として分類される合成ペプチド製剤です。主に早産抑制を目的とした治療に用いられ、子宮平滑筋の収縮を選択的に阻害することで、陣痛を遅延させる効果を示します。その作用機序は、オキシトシンとバソプレシンV1a受容体への競合的拮抗によるもので、子宮活動を迅速かつ可逆的に抑制します。臨床的には、48時間以上の妊娠延長が確認されており、母体及び胎児への安全性プロファイルが確立されています。他のトコリティクスと比較して、心血管系への影響が少ないことが特徴です。
Atosiban structure
Product Name:Atosiban
CAS番号:90779-69-4
MF:C43H67N11O12S2
メガワット:994.188587427139
MDL:MFCD08692014
CID:61446
PubChem ID:165715671
Update Time:2026-03-26
Atosiban 化学的及び物理的性質
名前と識別子
-
- Atosiban
- 1-deamino-2d-tyr-(oet)-4-thr-8-orn-oxytocin
- oxytocin,1-(3-mercaptopropanoicacid)-2-(o-ethyl-d-tyrosine)-4-l-threonine-8-l
- rwj22164
- ATOSIBAN ACETATE
- 1-(3-Mercaptopropionic acid)-2-(3-(p-ethoxyphenyl)-D-alanine)-4-L-thre onine-8-L-ornithineoxytocin
- [Mpr-D-Tyr(OEt)-Ile-Thr-Asn-Cys]-Pro-Orn-Gly-NH2
- (2S)-N-[(1S)-4-Amino-1-(carbamoylmethylcarbamoyl)butyl]-1-[(4S,7S,13S,16R)-13-[(2S)-butan-2-yl]-7-(carbamoylmethyl)-16-[(4-ethoxyphenyl)methyl]-10-(1-hydroxyethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
- 1-(3-Mercaptopropanoic acid)-2-(O-ethyl-D-tyrosine)-4-L-threonine-8-L-ornithineoxytocin
- (Deamino-Cys1,D-Tyr(Et)2,Thr4,Orn8)-Oxytocin
- 1-Deamino-2-D-Tyr-(O-ethyl)-4-Thr-8-ornoxytocin
- RW22164
- Tractocile
- (2S)-N-[(1S)-4-Amino-1-(carbamoylmethylcarbamoyl)butyl]-1-[(4S
- Antocin
- Rwj 22164
- dTVT
- 081D12SI0Z
- Atosibanum [INN-Latin]
- deTVT
- Atosibanum
- ORF 22164
- Antocin II
- Atosiban [USAN:INN:BAN]
- 1-(3-Mercaptopropionic acid)-2-(3-(p-ethoxyphenyl)-D-alanine)-4-L-threonine-8-L-ornithineoxytocin
- C43H67N11O12S2
- 1-(3-Mercaptopropanoic acid)-2-(O-ethy
- 1,2-Dithia-5,8,11,14,17-pentaazacycloeicosane, cyclic peptide deriv. (ZCI)
- Oxytocin, 1-(3-mercaptopropanoic acid)-2-(O-ethyl-D-tyrosine)-4-L-threonine-8-L-ornithine- (ZCI)
- Antocile
- CAP 449
- CAP 476
- CAP 581
- F 314
- RW 22164
- DTXSID90861122
- CAS_90779-69-4
- (2S)-N-[5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
- AKOS015895131
- MFCD00672436
- NCGC00387803-01
- BCP02053
- 1-[7-(2-Amino-2-oxoethyl)-13-(butan-2-yl)-16-[(4-ethoxyphenyl)methyl]-10-(1-hydroxyethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carbonyl]prolylornithylglycinamide
- SY301205
- BDBM86209
- 90779-69-4
- CAP-476
- ATOSIBAN (MART.)
- d(D-Tyr(Et)2,Thr4,Orn8)vasotocin
- RW22164;RWJ22164
- C77085
- CAS-90779-69-4
- Atosibanum (INN-Latin)
- (Deamino-Cys1,D-Tyr(Et)2,Thr4,Orn8)-Oxytocin acetate salt
- DTXSID8048991
- GTPL2213
- d[D-Tyr(Et)2,Thr4]OVT
- F-314
- (2S)-N-((2S)-5-amino-1-((2-amino-2-oxoethyl)amino)-1-oxopentan-2-yl)-1-((4R,7S,10S,13S,16R)-7-(2-amino-2-oxoethyl)-13-((2S)-butan-2-yl)-16-((4-ethoxyphenyl)methyl)-10-((1R)-1-hydroxyethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl)pyrrolidine-2-carboxamide
- Tractocile (TN)
- ChEMBL_332615
- (2S)-N-((2S)-5-amino-1-((2-amino-2-oxoethyl)amino)-1-oxopentan-2-yl)-1-((4R,7S,10S,13S,16R)-7-(2-amino-2-oxoethyl)-13-((2S)-butan-2-yl)-16-((4-ethoxyphenyl)methyl)-10-(1-hydroxyethyl)-6,9,12,15,18-pentaoxo1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl)pyrrolidine-2-carboxamide
- tractocil
- ATOSIBAN [MI]
- Atosiban?
- CAP-440
- SCHEMBL34316
- Atosiban, >=98% (HPLC)
- HS-2003
- DTXCID4028917
- Tox21_113474
- Oxytocin, 1-(3-mercaptopropanoic acid)-2-(O-ethyl-D-tyrosine)-4-L-threonine-8-L-ornithine-
- CCG-270604
- NCGC00165718-01
- (2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
- (Mpa(1)-D-Tyr(Et)(2)-Thr(4)-Orn(8))-oxytocin
- ORF22164
- CAP-449
- RW-22164
- AKOS015994643
- ATOSIBAN [USAN]
- oxytocin, 1-deamino-(O-Et-Tyr)(2)-Thr(4)-Orn(8)-
- oxytocin, 1-deamino-O-ethyltyrosyl(2)-threonyl(4)-ornithine(8)-
- NCGC00165718-02
- (Mpa(1),D-Tyr(Et)2,Thr(4),Orn(8))oxytocin
- d(D-Tyr(Et)2,Thr4)OVT
- (2S)-5-amino-2-{[(2S)-1-{[(4R,7S,10S,13S,16R)-13-[(2S)-butan-2-yl]-7-(carbamoylmethyl)-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosan-4-yl]carbonyl}pyrrolidin-2-yl]formamido}-N-(carbamoylmethyl)pentanamide
- EX-A7437A
- DA-59548
- VWXRQYYUEIYXCZ-OBIMUBPZSA-N
- 1-deamino-2-Tyr(OEt)-4-Thr-8-Orn-oxytocin
- ATOSIBAN [INN]
- (2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-(1-hydroxyethyl)-6,9,12,15,18-pentaoxo1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
- CAP-581
- ATOSIBAN [WHO-DD]
- Orf-22164
- UNII-081D12SI0Z
- ATOSIBAN [MART.]
- d[D-Tyr(Et)2,Thr4,Orn8]vasotocin
- BDBM50177595
- CHEMBL382301
- G02CX01
- DB09059
- RWJ-22164
- GLYCINAMIDE, O-ETHYL-N-(3-MERCAPTO-1-OXOPROPYL)-D-TYROSYL-L-ISOLEUCYL-L-THREONYL-L-ASPARAGINYL-L-CYSTEINYL-L-PROLYL-L-ORNITHYL-, CYCLIC (1->5)-DISULFIDE
- CHEBI:135899
-
- MDL: MFCD08692014
- インチ: 1S/C43H67N11O12S2/c1-5-23(3)35-41(63)53-36(24(4)55)42(64)50-29(20-32(45)56)38(60)51-30(43(65)54-17-8-10-31(54)40(62)49-27(9-7-16-44)37(59)47-21-33(46)57)22-68-67-18-15-34(58)48-28(39(61)52-35)19-25-11-13-26(14-12-25)66-6-2/h11-14,23-24,27-31,35-36,55H,5-10,15-22,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,59)(H,48,58)(H,49,62)(H,50,64)(H,51,60)(H,52,61)(H,53,63)/t23-,24+,27-,28+,29-,30-,31-,35-,36-/m0/s1
- InChIKey: VWXRQYYUEIYXCZ-OBIMUBPZSA-N
- ほほえんだ: C([C@@H]1CSSCCC(=O)N[C@H](CC2C=CC(OCC)=CC=2)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@H](O)C)C(=O)N[C@@H](CC(=O)N)C(=O)N1)(N1CCC[C@H]1C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)=O
計算された属性
- せいみつぶんしりょう: 993.44100
- どういたいしつりょう: 993.44120896 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 11
- 水素結合受容体数: 15
- 重原子数: 68
- 回転可能化学結合数: 18
- 複雑さ: 1770
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 9
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 994.2
- 疎水性パラメータ計算基準値(XlogP): -1.9
- トポロジー分子極性表面積: 416
じっけんとくせい
- 色と性状: Solid powder
- 密度みつど: 1.254
- ふってん: 1469°C at 760 mmHg
- フラッシュポイント: 842.2 °C
- 屈折率: 1.549
- ようかいど: H2O: ≤100 mg/mL
- PSA: 416.27000
- LogP: 1.42000
Atosiban 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-3116-5mg |
Atosiban |
90779-69-4 | 99.09% | 5mg |
$92.0 | 2022-04-26 | |
| ChemScence | CS-3116-10mg |
Atosiban |
90779-69-4 | 99.09% | 10mg |
$158.0 | 2022-04-26 | |
| ChemScence | CS-3116-50mg |
Atosiban |
90779-69-4 | 99.09% | 50mg |
$290.0 | 2022-04-26 | |
| Apollo Scientific | BITH3004-10mg |
Atosiban |
90779-69-4 | 10mg |
£55.00 | 2025-02-22 | ||
| Apollo Scientific | BITH3004-50mg |
Atosiban |
90779-69-4 | 50mg |
£140.00 | 2025-02-22 | ||
| Apollo Scientific | BITH3004-1g |
Atosiban |
90779-69-4 | 1g |
£1966.00 | 2025-02-22 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A873562-5mg |
Atosiban Acetate |
90779-69-4 | ,98% | 5mg |
¥135.00 | 2022-09-03 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A873562-50mg |
Atosiban Acetate |
90779-69-4 | ,98% | 50mg |
¥1,120.00 | 2022-09-03 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci8630-10mg |
Atosiban |
90779-69-4 | 98% | 10mg |
¥1117.00 | 2023-09-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A31610-5mg |
Atosiban |
90779-69-4 | 99% | 5mg |
¥625.0 | 2023-09-09 |
Atosiban 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.2 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.3 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.4 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.5 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.6 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.7 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.8 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.9 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.10 Reagents: Iodine Solvents: Dimethylformamide ; < 1 min, 25 °C; 3 h, 25 °C
1.11 Reagents: Trifluoroacetic acid , Triisopropylsilane Solvents: Dimethylformamide , Water ; 10 °C → rt; 1.5 h, rt
1.2 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.3 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.4 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.5 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.6 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.7 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.8 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.9 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.10 Reagents: Iodine Solvents: Dimethylformamide ; < 1 min, 25 °C; 3 h, 25 °C
1.11 Reagents: Trifluoroacetic acid , Triisopropylsilane Solvents: Dimethylformamide , Water ; 10 °C → rt; 1.5 h, rt
リファレンス
合成方法 2
はんのうじょうけん
リファレンス
- Synthesis of Oxytocin Analogues with Replacement of Sulfur by Carbon Gives Potent Antagonists with Increased Stability, Journal of Organic Chemistry, 2005, 70(20), 7799-7809
Atosiban Raw materials
- (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(triphenylmethyl)carbamoyl]propanoic acid
- Fmoc-Gly-OH
- Fmoc-Thr(tBu)-OH
- Fmoc-Pro-OH
- Fmoc-O-ethyl-D-tyrosine
- Fmoc-Cys(Trt)-OH
- Fmoc-Orn(Boc)-OH
- 3-Tritylsulfanylpropionic Acid
- Fmoc-Ile-OH
Atosiban Preparation Products
Atosiban サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:90779-69-4)Atosiban
注文番号:A843637
在庫ステータス:in Stock
はかる:250mg
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 07:00
価格 ($):194.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:90779-69-4)阿托西班
注文番号:LE26537930
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:56
価格 ($):discuss personally
Email:18501500038@163.com
Atosiban 関連文献
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
90779-69-4 (Atosiban) 関連製品
- 109-94-4(Ethyl formate)
- 84-74-2(Dibutyl phthalate)
- 26995-91-5(Oxytocin,4-L-threonine- (8CI,9CI))
- 56-40-6(Glycine)
- 97048-13-0(Urofollitropin)
- 914453-95-5(Atosiban Acetate)
- 9004-57-3(Ethyl cellulose)
- 72-19-5(L-Threonine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)